Methyl (4'-O-Hexanoyldaidzein-7-yl-β-D-2'',3'',4''-tri-O-acetylglucopyranosid)urinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

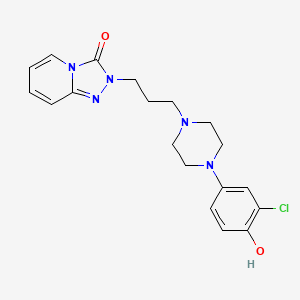

“Methyl (4’-O-Hexanoyldaidzein-7-yl-β-D-2’‘,3’‘,4’'-tri-O-acetylglucopyranosid)urinate” is an innovative biomedicine product . It is emerging as a compelling candidate for studying a diverse array of ailments, notably cancer, inflammation, and metabolic disorders . It is also used as an intermediate for the synthesis of Daidzein 7-β-D-Glucuronide .

Molecular Structure Analysis

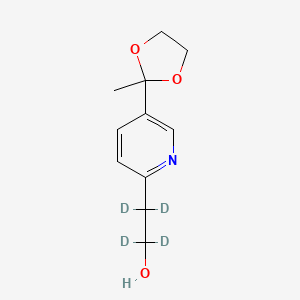

The molecular formula of this compound is C34H36O14 . Its molecular weight is 668.64 . Unfortunately, the specific structural details are not provided in the available resources.Chemical Reactions Analysis

The compound is used in the synthesis of Daidzein 7-β-D-Glucuronide . The specific chemical reactions involving this compound are not detailed in the available resources.Physical And Chemical Properties Analysis

The molecular weight of this compound is 668.64 , and its molecular formula is C34H36O14 . Other physical and chemical properties are not detailed in the available resources.科学的研究の応用

Base-Catalyzed Degradation of Carbohydrates

Research on the base-catalyzed degradation of carbohydrates, particularly β-eliminations of 4-O-substituted hexopyranosiduronates, is crucial for understanding the chemical behavior and potential applications of complex uronic acid derivatives. For instance, the study by Aspinall et al. (1975) on methylated disaccharides provides insights into the stability and reactivity of hexopyranosiduronates, which could be relevant for the synthesis and modification of compounds like the one you're interested in Aspinall, G. O., Krishnamurthy, T., Mitura, Walter, & Funabashi, M. (1975). Base-catalyzed Degradations of Carbohydrates. IX. β-Eliminations of 4-O-Substituted Hexopyranosiduronates. Canadian Journal of Chemistry.

Chemical Modifications and Synthesis Techniques

The chemical modification and synthesis of carbohydrate derivatives, such as those detailed by Smiatacz et al. (1997), are fundamental for the development of new compounds with potential applications in various fields, including pharmaceuticals and materials science. Understanding these modifications can help in tailoring the properties of compounds like methyl (4'-O-Hexanoyldaidzein-7-yl-β-D-2'',3'',4''-tri-O-acetylglucopyranosid)urinate for specific applications Smiatacz, Z., Chrzczanowicz, Iwona, & Myszka, H. (1997). Chemical modification of some methyl (3,4-di-O-acetyl-2-deoxy-2-hydroxyimino-α-d-arabino-hexopyranosid)uronates. Carbohydrate Research.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway involves the protection of the hydroxyl and amino groups, followed by the coupling of the protected daidzein with the protected glucopyranoside. Finally, the protecting groups are removed to obtain the target compound.", "Starting Materials": [ "Daidzein", "Hexanoic acid", "Methanol", "Pyridine", "Acetic anhydride", "Glucose", "Triethylamine", "Methylamine", "Diethyl ether" ], "Reaction": [ "Protection of the hydroxyl groups of daidzein using acetic anhydride and pyridine", "Protection of the amino group of daidzein using methylamine and acetic anhydride", "Protection of the hydroxyl groups of glucose using acetic anhydride and pyridine", "Coupling of the protected daidzein and protected glucopyranoside using triethylamine as a catalyst", "Protection of the remaining hydroxyl groups using acetic anhydride and pyridine", "Removal of the protecting groups using methanol and diethyl ether to obtain the target compound" ] } | |

CAS番号 |

918158-55-1 |

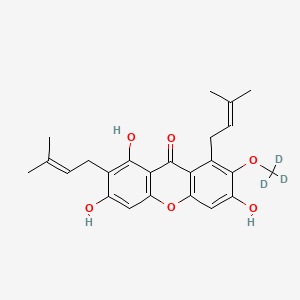

分子式 |

C34H36O14 |

分子量 |

668.648 |

IUPAC名 |

methyl (2S,3S,4S,5R)-3,4,5-triacetyloxy-6-[3-(4-hexanoyloxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate |

InChI |

InChI=1S/C34H36O14/c1-6-7-8-9-27(38)46-22-12-10-21(11-13-22)25-17-42-26-16-23(14-15-24(26)28(25)39)47-34-32(45-20(4)37)30(44-19(3)36)29(43-18(2)35)31(48-34)33(40)41-5/h10-17,29-32,34H,6-9H2,1-5H3/t29-,30-,31-,32+,34?/m0/s1 |

InChIキー |

WSSZPAKSRUSETD-UQZXYJODSA-N |

SMILES |

CCCCCC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |

同義語 |

4-Oxo-3-[4-[(1-oxohexyl)oxy]phenyl]-4H-1-benzopyran-7-yl β-D-Glucopyranosiduronic Acid Methyl Ester, 2,3,4-Triacetate_x000B_ |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

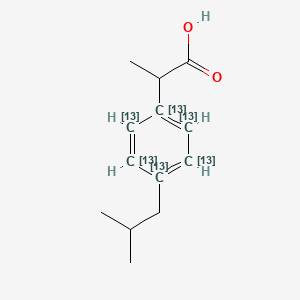

![[(4aR,6R,7R,8R,8aR)-7-acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B563775.png)